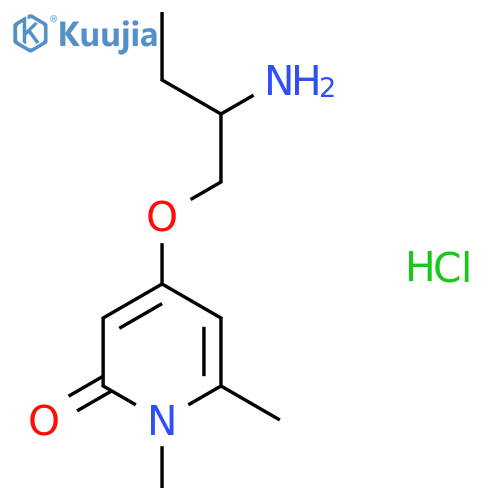Cas no 1824062-43-2 (4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride)

4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
- 4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
-
- MDL: MFCD28126101
- インチ: 1S/C11H18N2O2.ClH/c1-4-9(12)7-15-10-5-8(2)13(3)11(14)6-10;/h5-6,9H,4,7,12H2,1-3H3;1H
- InChIKey: FMKVHSPRSFIBPO-UHFFFAOYSA-N
- SMILES: Cl.O(C1=CC(N(C)C(C)=C1)=O)CC(CC)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 308
- トポロジー分子極性表面積: 55.6
4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-240809-0.05g |
4-(2-aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride |
1824062-43-2 | 95% | 0.05g |
$768.0 | 2024-06-19 | |
| Enamine | EN300-240809-0.25g |
4-(2-aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride |
1824062-43-2 | 95% | 0.25g |
$840.0 | 2024-06-19 | |
| Life Chemicals | F2167-1592-0.5g |
4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride |
1824062-43-2 | 95%+ | 0.5g |
$518.0 | 2023-09-06 | |
| Life Chemicals | F2167-1592-10g |
4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride |
1824062-43-2 | 95%+ | 10g |
$2293.0 | 2023-09-06 | |
| Life Chemicals | F2167-1592-1g |
4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride |
1824062-43-2 | 95%+ | 1g |
$546.0 | 2023-09-06 | |
| TRC | A238681-100mg |
4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1h)-one hydrochloride |
1824062-43-2 | 100mg |
$ 135.00 | 2022-06-08 | ||
| Enamine | EN300-240809-5g |
4-(2-aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride |
1824062-43-2 | 5g |
$2650.0 | 2023-09-15 | ||
| Enamine | EN300-240809-10g |
4-(2-aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride |
1824062-43-2 | 10g |
$3929.0 | 2023-09-15 | ||
| TRC | A238681-500mg |
4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1h)-one hydrochloride |
1824062-43-2 | 500mg |
$ 500.00 | 2022-06-08 | ||
| Life Chemicals | F2167-1592-2.5g |
4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride |
1824062-43-2 | 95%+ | 2.5g |
$1092.0 | 2023-09-06 |
4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride 関連文献
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochlorideに関する追加情報
Introduction to 4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride (CAS No. 1824062-43-2)
4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, with the CAS number 1824062-43-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyridin-2(1H)-one, characterized by its unique structural features and potential biological activities. The presence of the aminobutoxy group and the dimethylpyridin-2(1H)-one core structure endows this compound with a range of pharmacological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride can be described as follows: it consists of a pyridine ring with a ketone group at the 2-position, two methyl groups at the 1 and 6 positions, and an aminobutoxy substituent at the 4-position. The hydrochloride salt form enhances its solubility and stability, which are crucial for its use in pharmaceutical formulations.
In recent years, extensive research has been conducted to explore the biological activities and potential therapeutic applications of this compound. Studies have shown that 4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride exhibits potent anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and pain sensation. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues.
Beyond its anti-inflammatory properties, 4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride has also shown promise in neuroprotective studies. Research indicates that it can protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism underlying these neuroprotective effects is thought to involve the activation of antioxidant defense systems and the inhibition of pro-apoptotic signaling pathways.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride in various disease models. Preliminary results from phase I trials have demonstrated that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and have paved the way for further clinical investigations.
In addition to its therapeutic potential, 4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride has also been studied for its pharmacokinetic properties. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed after oral administration and has a moderate half-life, which allows for once-daily dosing regimens in clinical settings.
The synthesis of 4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride involves several steps, including the formation of the pyridin-2(1H)-one core structure and the subsequent introduction of the aminobutoxy substituent. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is essential for its commercialization as a pharmaceutical product.
In conclusion, 4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride (CAS No. 1824062-43-2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure confers multiple biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Ongoing research and clinical trials will further elucidate its safety profile and therapeutic potential, potentially leading to new treatments for various diseases.
1824062-43-2 (4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride) Related Products
- 179686-45-4(tert-butyl N-(2-oxoazepan-3-yl)carbamate)
- 1903651-00-2(N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)
- 1203306-12-0(5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine)
- 2229131-77-3(1-chloro-3-methoxy-2-(2-methylbut-3-yn-2-yl)benzene)
- 676588-16-2(n-(5-iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide)
- 1183383-60-9(N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine)
- 1804351-17-4(Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate)
- 6425-32-7(3-morpholino-1,2-propanediol)
- 941934-30-1(N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-nitrobenzene-1-sulfonamide)
- 925147-29-1(1-(1-ethylpyrazol-4-yl)ethanone)




